molecular formula C13H9ClN2S B1366107 N-(2-chlorophenyl)-1,3-benzothiazol-2-amine CAS No. 53088-07-6

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

Cat. No. B1366107
CAS RN: 53088-07-6
M. Wt: 260.74 g/mol
InChI Key: NBVIHPVVWLJJKV-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” is a chemical compound. Its exact properties and applications could not be found in the available resources .


Synthesis Analysis

While specific synthesis methods for “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” were not found, related compounds such as ketamine and 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine have been synthesized using various methods .


Molecular Structure Analysis

The molecular structure analysis of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

Scientific Research Applications

Medicinal Chemistry: Antibacterial and Anti-parasitic Properties

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine: derivatives have been historically recognized for their antibacterial and anti-parasitic properties. These compounds are structurally related to 5-nitroimidazoles, which include drugs like metronidazole, known for treating infections caused by anaerobic bacteria and parasites such as Entamoeba histolytica and Giardia lamblia .

Synthetic Methods Development: TDAE Methodology

The compound has been used in the development of original synthetic methods utilizing TDAE (tetrakis(dimethylamino)ethylene) methodology. This approach allows for the generation of stable carbanions in nitroheterocyclic substrates, leading to new derivatives with potential medicinal applications .

Pharmacophore Design: Antitumor Agents

Benzothiazole derivatives, including N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , serve as key pharmacophores in the design of antitumor agents. They are part of a broader class of benzimidazoles that have been recommended as potential EGFR and erbB2 inhibitors, which are important targets in cancer therapy .

Antimicrobial Activity: Analogs and Derivatives

Research into benzimidazole analogs, closely related to N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , has shown that these compounds possess strong antimicrobial activity. This includes activity against a range of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .

Material Chemistry: Optical Chemical Sensors

The benzimidazole scaffold, which is structurally similar to N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , has been utilized in materials chemistry as optical chemical sensors. These sensors have applications in medicine, environmental science, and chemical technology, offering advantages over other sensing devices .

Antiviral Research: HIV-1 Protease Inhibitors

Some benzimidazole derivatives have shown promise as anti-HIV-1 agents by protecting the APOBEC3G protein. Given the structural similarity, N-(2-chlorophenyl)-1,3-benzothiazol-2-amine could be explored for its potential antiviral properties, particularly as HIV-1 protease inhibitors .

Analgesic Development: NaV1.8 Blockers

Chiral benzimidazole derivatives have been identified as blockers of NaV1.8 (voltage-gated sodium channels), which play a crucial role in the transmission of pain signals. As a related compound, N-(2-chlorophenyl)-1,3-benzothiazol-2-amine may have applications in the development of new analgesic drugs .

Anti-inflammatory Research: SAR Studies

Structure-activity relationship (SAR) studies have indicated that benzimidazole derivatives, including N-(2-chlorophenyl)-1,3-benzothiazol-2-amine , can be effective as analgesic and anti-inflammatory agents. These studies help in understanding how different substitutions on the benzimidazole scaffold affect therapeutic potential .

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

Safety and Hazards

The safety and hazards associated with “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

Future Directions

The future directions of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

properties

IUPAC Name

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVIHPVVWLJJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407004
Record name N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53088-07-6
Record name N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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